tert-Butyl N-(4-bromo-2-ethylphenyl)carbamate is a chemical compound classified within the carbamate family, which are esters derived from carbamic acid. Carbamates are widely utilized in organic synthesis, particularly as protective groups for amines. This specific compound features a tert-butyl group, a bromine atom, and an ethyl group attached to a phenyl ring, making it a versatile intermediate in various chemical reactions and applications.
The synthesis of tert-butyl N-(4-bromo-2-ethylphenyl)carbamate typically involves the reaction of 4-bromo-2-ethylphenylamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is often conducted in an organic solvent like acetonitrile at low temperatures to enhance yield and purity.
The molecular structure of tert-butyl N-(4-bromo-2-ethylphenyl)carbamate can be described as follows:
Property | Value |
---|---|
Molecular Formula | C13H18BrNO2 |
Molecular Weight | 300.19 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
Density | Not specified |
The structure can be represented by its canonical SMILES notation: CCC1=C(C=CC(=C1)Br)NC(=O)OC(C)(C)C
.
tert-butyl N-(4-bromo-2-ethylphenyl)carbamate can participate in several types of chemical reactions:
The mechanism of action for tert-butyl N-(4-bromo-2-ethylphenyl)carbamate primarily involves its function as a protecting group for amines. The tert-butyl carbamate moiety stabilizes the amine, preventing unwanted side reactions during synthetic procedures. Upon deprotection, the free amine is liberated and can engage in subsequent chemical transformations, making it a valuable intermediate in organic synthesis .
The compound exhibits stability under standard laboratory conditions but should be handled with care due to potential reactivity associated with the bromine substituent.
tert-butyl N-(4-bromo-2-ethylphenyl)carbamate finds various applications across different fields:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 916610-55-4
CAS No.: 25088-57-7